PqsR/LasR-IN-1 is a compound that acts as an antagonist to the PqsR transcriptional regulator, which plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa. This bacterium is notorious for its ability to cause chronic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The PqsR protein regulates the expression of various virulence factors through the Pseudomonas quinolone signal (PQS) pathway, making it a promising target for therapeutic intervention against antibiotic-resistant infections.
The development of PqsR/LasR-IN-1 was part of a broader effort to identify new inhibitors of the PqsR protein, which is integral to the pathogenicity of Pseudomonas aeruginosa. The compound has been synthesized and characterized through various medicinal chemistry approaches aimed at optimizing its efficacy and selectivity against the PqsR target.
PqsR/LasR-IN-1 belongs to a class of compounds known as quorum sensing inhibitors. These inhibitors disrupt the communication mechanisms that bacteria use to coordinate their behavior, particularly in biofilm formation and virulence factor production.
The synthesis of PqsR/LasR-IN-1 involves several key steps typically associated with organic synthesis and medicinal chemistry. Initial hit compounds were identified through high-throughput screening and structure-activity relationship studies.
The optimization process often includes iterative cycles of synthesis and biological testing, where compounds are evaluated for their inhibitory effects on Pseudomonas aeruginosa virulence factors like pyocyanin production. The binding interactions between PqsR/LasR-IN-1 and PqsR were elucidated using co-crystallization studies, revealing insights into how structural features contribute to its antagonistic activity.
PqsR/LasR-IN-1 features a unique molecular structure that allows it to interact specifically with the PqsR protein. The compound's design incorporates elements that mimic natural ligands of PqsR while introducing modifications that confer antagonistic properties.
The molecular formula, stereochemistry, and specific functional groups present in PqsR/LasR-IN-1 are critical for understanding its mechanism of action. Detailed structural data can be obtained through crystallography studies which provide insights into how the compound fits within the binding pocket of the PqsR protein.
The primary chemical reaction involving PqsR/LasR-IN-1 is its binding to the PqsR protein, which leads to a conformational change that inhibits its transcriptional activity.
This interaction prevents the activation of downstream genes responsible for virulence factor production, effectively disrupting Pseudomonas aeruginosa's ability to mount an effective infection response. Studies have shown that this inhibition can significantly reduce biofilm formation and virulence in laboratory models.
PqsR/LasR-IN-1 functions by blocking the binding of natural ligands (such as PQS) to the PqsR protein. This blockade prevents the activation of gene expression associated with virulence factors.
Experimental data indicate that treatment with PqsR/LasR-IN-1 leads to decreased levels of pyocyanin and other virulence factors in Pseudomonas aeruginosa, demonstrating its potential as a therapeutic agent in combating infections caused by this pathogen.
PqsR/LasR-IN-1 exhibits properties typical of small organic molecules used in medicinal chemistry, including solubility profiles that facilitate its use in biological assays.
The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies on its solubility, permeability, and metabolic stability are essential for assessing its pharmacokinetic properties.
Analytical techniques such as high-performance liquid chromatography are often employed to evaluate purity and concentration during synthesis and formulation processes.
PqsR/LasR-IN-1 has significant potential applications in research focused on quorum sensing mechanisms in Pseudomonas aeruginosa. Its ability to inhibit virulence factor production makes it a valuable tool for studying bacterial pathogenesis and developing new therapeutic strategies against antibiotic-resistant infections.
Pseudomonas aeruginosa employs a sophisticated quorum sensing (QS) network to coordinate population-wide virulence expression. This pathogen causes life-threatening infections in immunocompromised individuals, with antibiotic resistance complicating traditional treatments. QS inhibition represents an innovative anti-virulence strategy that disrupts bacterial communication without inducing lethal pressure, thereby potentially reducing resistance development [2] [10].
1.1. Pseudomonas aeruginosa Virulence Regulation by LasR and PqsR Systems
The Pseudomonas aeruginosa QS hierarchy comprises three interconnected systems: Las, Rhl, and Pseudomonas Quinolone Signal (PQS). LasR and PqsR serve as master transcriptional regulators:
Table 1: Core Quorum Sensing Systems in Pseudomonas aeruginosa
| System | Receptor | Autoinducer | Key Virulence Targets |
|---|---|---|---|
| Las | LasR | 3OC12-HSL | Elastase, Exotoxin A, RhlR/PqsR regulators |
| Rhl | RhlR | C4-HSL | Rhamnolipids, Pyocyanin (partial) |
| PQS | PqsR | PQS/HHQ | Pyocyanin, Biofilm matrices, Iron chelators |
LasR-PqsR cross-regulation creates a feed-forward loop: LasR induces pqsR expression, while PqsR amplifies lasI transcription. This interdependence enables synchronized virulence deployment during infection [2] [6]. Clinically, chronic Pseudomonas aeruginosa isolates frequently harbor lasR mutations but retain PqsR activity through compensatory rhlI adaptations, underscoring PqsR’s resilience as a target [9].
Single-target QS inhibitors face significant limitations:
Dual LasR/PqsR inhibition addresses these challenges by:
Table 2: Virulence Factors Targeted by Dual LasR/PqsR Inhibition
| Virulence Factor | Function | Regulatory System |
|---|---|---|
| Pyocyanin | Reactive oxygen species generator, epithelial damage | PqsR > RhlR |
| Biofilm | Extracellular polysaccharide matrix, antibiotic barrier | LasR/PqsR co-regulation |
| Rhamnolipids | Surfactant promoting biofilm dispersion & immune evasion | RhlR (LasR-dependent) |
| Elastase | Tissue matrix degradation | LasR |
PqsR/LasR-IN-1 (compound 2a; CAS 924818-33-7) is a synthetic small molecule (C₂₄H₂₀ClNO₃; MW 405.87) with demonstrated dual-receptor inhibition. It occupies a distinct niche in QS inhibitor development:
Table 3: Inhibitor Design Strategies for Pseudomonas aeruginosa Quorum Sensing
| Strategy | Example Compounds | Advantages | Limitations |
|---|---|---|---|
| Single-target (LasR) | V-06-018, TP-5 | Well-characterized | Reduced efficacy in lasR mutants/low phosphate |
| Single-target (PqsR) | M64, Chalcone derivatives | Active in chronic isolates | May not block LasR-dependent early virulence |
| Dual-target | PqsR/LasR-IN-1 | Broad coverage across strains/environments | Synthetic complexity |
| Pan-inhibitors | Psoralen | Multi-system inhibition | Off-target host effects |
Unlike natural pan-inhibitors (e.g., psoralen, which non-specifically suppresses LasR/RhlR/PqsR [8]), PqsR/LasR-IN-1 offers targeted disruption of two master regulators. It outperforms earlier quinolone-based PqsR inhibitors (e.g., HHQ analogs) that risk enzymatic conversion to agonists [6]. Current research prioritizes optimizing its physicochemical properties (e.g., aqueous solubility) while maintaining dual-receptor affinity [6] [7].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2